molecular formula C8H7BrClF B1376500 Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- CAS No. 711017-45-7

Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-

Cat. No. B1376500
CAS RN: 711017-45-7
M. Wt: 237.49 g/mol
InChI Key: ZMWBJISSSUQJEH-UHFFFAOYSA-N
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Description

“(2-Bromoethyl)benzene” is used in the preparation of phenelzine by reacting with hydrazine. It is also used as a starting material to prepare various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances . It finds application as a flame retardant .


Synthesis Analysis

“(2-Bromoethyl)benzene” is synthesized by the reaction of phenethyl alcohol with hydrogen bromide .


Molecular Structure Analysis

The molecular formula of “(2-Bromoethyl)benzene” is C8H9Br . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“(2-Bromoethyl)benzene” has a density of 1.4±0.1 g/cm3, a boiling point of 278.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Antimicrobial Properties : New compounds containing fluoro, bromo, chloro, and other groups on the benzene ring, such as Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-, have demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Their activity often surpasses that of reference drugs (Liaras et al., 2011).

  • Electron Transmission Studies : Electron transmission spectroscopy has been used to study temporary negative ions of substituted benzenes, including fluoro-, chloro-, and bromobenzene. This research provides insights into electron affinities and the behavior of these ions in the gas phase (Jordan et al., 1976).

  • Fluorination Techniques : The fluorination of benzene derivatives like 1-(2-bromoethyl)-4-chloro-2-fluorobenzene has been explored, revealing patterns in product yields and fluorination efficiency (Fedorov et al., 2015).

  • Protonation Studies : Research on the protonation of halogen-containing benzenes in HF-SbF5, such as 2-fluoro-, chloro- and bromomesitylenes, has yielded insights into the formation and stability of benzenium ions and their structures (Brouwer, 2010).

  • Vibrational Spectra Analysis : Studies of the vibrational spectra of benzene derivatives, including fluoro-, chloro-, and bromobenzene, contribute to understanding molecular structure and bonding characteristics (Green et al., 1971).

  • Sonolysis Research : The sonolysis of monohalogenated benzenes like fluoro-, chloro-, bromo- and iodobenzene has been studied to understand their degradation mechanisms and rates (Drijvers et al., 2000).

  • Synthesis Techniques : Improved methods for synthesizing benzene derivatives, including 4-fluoro-1,2-bis(trimethylsilyl)benzene and 4-chloro-1,2-bis(trimethylsilyl)benzene, have been developed, enhancing yield and reducing reaction times (Lorbach et al., 2010).

Mechanism of Action

A third mechanism for nucleophilic substitution has been proposed for aryl halides like “(2-Bromoethyl)benzene”. This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

“(2-Bromoethyl)benzene” is classified as having acute toxicity, oral (Category 4), H302, and eye irritation (Category 2A), H319 . It is harmful if swallowed and causes serious eye irritation .

Future Directions

As for future directions, it’s important to note that “(2-Bromoethyl)benzene” is used in the synthesis of substances and as a laboratory chemical . Therefore, its future use may continue to be in these areas, as well as in any new applications discovered through ongoing research.

properties

IUPAC Name

1-(2-bromoethyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWBJISSSUQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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